Enantiomer-Specific Bioactivity Against Rhizoctonia solani: S-(+)-Penthiopyrad 988× More Potent Than R-(-)-Penthiopyrad
The S-(+)-enantiomer of penthiopyrad exhibits dramatically higher antifungal activity against Rhizoctonia solani compared to its R-(-)-counterpart. In mycelial growth inhibition assays, the median effective concentration (EC₅₀) of S-(+)-penthiopyrad was 0.035 mg/L, whereas R-(-)-penthiopyrad required 34.6 mg/L to achieve the same inhibition [1]. The antagonistic interaction between enantiomers (toxic unit TUrac = 2.07) indicates that the presence of R-(-)-penthiopyrad in the racemic mixture actively reduces the fungicidal activity of S-(+)-penthiopyrad, meaning that using optically pure S-(+)-penthiopyrad would reduce the required dosage by 75% compared to racemic penthiopyrad for equivalent efficacy [2].
| Evidence Dimension | Antifungal activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.035 mg/L |
| Comparator Or Baseline | R-(-)-penthiopyrad: 34.6 mg/L; rac-penthiopyrad: intermediate |
| Quantified Difference | S-(+)-penthiopyrad is 988-fold more potent than R-(-)-penthiopyrad |
| Conditions | Mycelial growth inhibition assay against Rhizoctonia solani, in vitro |
Why This Matters
Procurement of optically pure S-(+)-penthiopyrad enables 75% active ingredient reduction while maintaining equivalent field efficacy, directly translating to lower application costs and reduced environmental loading.
- [1] Wang X, Diao Z, Liu Z, Qi P, Wang Z, Cang T, Zhao H, Xu H, Di S. Development of S-penthiopyrad for bioactivity improvement and risk reduction from the systemic evaluation at the enantiomeric level. Environmental Pollution. 2023;333:122012. View Source
- [2] Wang X, Diao Z, Liu Z, Qi P, Wang Z, Cang T, Zhao H, Xu H, Di S. Development of S-penthiopyrad for bioactivity improvement and risk reduction from the systemic evaluation at the enantiomeric level. Environmental Pollution. 2023;333:122012. View Source
